molecular formula C12H9ClO3 B14620612 2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- CAS No. 60336-01-8

2-Furancarbonyl chloride, 5-(4-methoxyphenyl)-

Cat. No.: B14620612
CAS No.: 60336-01-8
M. Wt: 236.65 g/mol
InChI Key: GJGWFKBNRSXDEC-UHFFFAOYSA-N
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Description

2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a furan ring and a methoxyphenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- can be synthesized through the reaction of 2-furoic acid with thionyl chloride. The reaction is typically carried out by refluxing 2-furoic acid in excess thionyl chloride on a water bath . This method ensures the complete conversion of the acid to the corresponding acyl chloride.

Industrial Production Methods

In industrial settings, the production of 2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Substituted furans, such as amides, esters, and thioesters.

    Reduction Reactions: Alcohols and other reduced derivatives.

    Oxidation Reactions: Carboxylic acids and other oxidized products.

Scientific Research Applications

2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it can modify proteins and other biomolecules through acylation, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- is unique due to the presence of both the furan ring and the methoxyphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

60336-01-8

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

5-(4-methoxyphenyl)furan-2-carbonyl chloride

InChI

InChI=1S/C12H9ClO3/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3

InChI Key

GJGWFKBNRSXDEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl

Origin of Product

United States

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